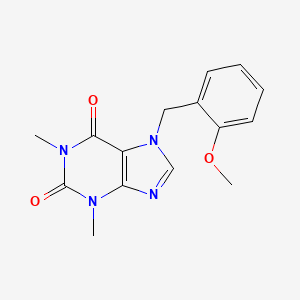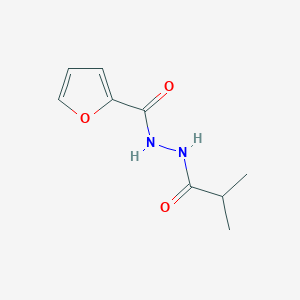![molecular formula C20H23N3O3 B5880225 N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Aplicaciones Científicas De Investigación
BDMC has shown promising results in various scientific research applications. One of the most significant applications of BDMC is its anticancer activity. Studies have shown that BDMC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BDMC induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, BDMC has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
Mecanismo De Acción
The mechanism of action of BDMC involves its interaction with various cellular targets, including proteins and enzymes. BDMC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. BDMC also inhibits the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, BDMC exhibits antioxidant and anti-inflammatory properties. BDMC has been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, BDMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDMC in lab experiments is its potent anticancer activity. BDMC exhibits cytotoxicity against various cancer cell lines, making it a valuable tool for studying cancer biology and developing new anticancer therapies. Additionally, BDMC has been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BDMC in lab experiments is its poor solubility in aqueous solutions. This can make it challenging to administer BDMC to cells in culture or in animal models.
Direcciones Futuras
There are several future directions for research on BDMC. One potential direction is to investigate its activity against other types of cancer cells, such as pancreatic and ovarian cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of BDMC and its interaction with cellular targets. Another potential direction is to develop new formulations of BDMC that improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, research is needed to investigate the potential use of BDMC in combination with other anticancer therapies, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of BDMC involves the condensation reaction between 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and 4-(diethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure BDMC.
Propiedades
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-23(4-2)16-11-9-15(10-12-16)13-21-22-20(24)19-14-25-17-7-5-6-8-18(17)26-19/h5-13,19H,3-4,14H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJXFBYCIVYIX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
